molecular formula C24H29NO6S2 B3588417 7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE

7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE

Cat. No.: B3588417
M. Wt: 491.6 g/mol
InChI Key: CMJBYZJQCBYLQY-UHFFFAOYSA-N
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Description

“7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE” is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl group, ethanesulfonyl groups, and a methoxybenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE” typically involves multi-step organic reactions. Common starting materials might include indolizine derivatives, tert-butyl halides, ethanesulfonyl chlorides, and methoxybenzoyl chlorides. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

“7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound with a simpler structure.

    7-TERT-BUTYLINDOLIZINE: Lacks the ethanesulfonyl and methoxybenzoyl groups.

    1,2-BIS(ETHANESULFONYL)INDOLIZINE: Does not have the tert-butyl and methoxybenzoyl groups.

Uniqueness

“7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE” is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

[7-tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6S2/c1-7-32(27,28)22-19-15-17(24(3,4)5)13-14-25(19)20(23(22)33(29,30)8-2)21(26)16-9-11-18(31-6)12-10-16/h9-15H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJBYZJQCBYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE
Reactant of Route 2
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE
Reactant of Route 3
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE
Reactant of Route 4
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE
Reactant of Route 5
Reactant of Route 5
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE
Reactant of Route 6
7-TERT-BUTYL-1,2-BIS(ETHANESULFONYL)-3-(4-METHOXYBENZOYL)INDOLIZINE

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